2,4'-Methylenedianiline

描述

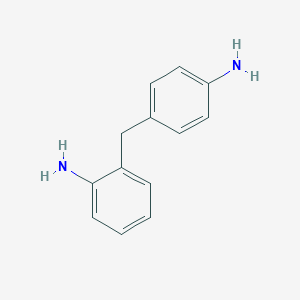

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNMPUFESIRPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051616 | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

432 °F at 9 mmHg (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1208-52-2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(4-Aminophenyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-[(4-aminophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1ZAZ44QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4'-METHYLENEDIANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 192 °F (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,4 Methylenedianiline

Strategies for the Selective Synthesis of 2,4'-Methylenedianiline and its Precursors

The synthesis of methylenedianiline (MDA) isomers, crucial intermediates in the production of methylene (B1212753) diphenyl diisocyanate (MDI) for polyurethanes, is a complex process. rsc.orgdatacentricse.com The selective synthesis of the 2,4'-MDA isomer is of particular interest as the isomer ratio in the final MDA mixture significantly influences the properties of the resulting polyurethane. tum.deresearchgate.net

Monomer Synthesis Approaches for this compound

The primary industrial route to MDA involves the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269). researchgate.netwikipedia.orgoecd.org This reaction typically produces a mixture of isomers, including 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA, along with higher polymeric analogues. tum.deresearchgate.net

A laboratory-scale synthesis of this compound involves the nitration of o-nitrodiphenylmethane in fuming nitric acid, followed by catalytic hydrogenation of the resulting 2,4'-dinitrodiphenylmethane (B156529). nih.gov This dinitro compound can also be oxidized to form 2,4'-dinitrobenzophenone, which is then hydrogenated to produce 2,4'-diaminobenzophenone. nasa.gov

The synthesis of MDA begins with the reaction of aniline and formaldehyde to form an aminal, N,N'-diphenylmethylenediamine. tum.de This is followed by an acid-catalyzed rearrangement to yield the various MDA isomers. rsc.orgtum.de

Catalytic Systems for Methylenedianiline Isomer Formation

The choice of catalyst is a critical factor in controlling the isomer distribution of the MDA product. While mineral acids like hydrochloric acid are traditionally used, significant research has focused on developing solid acid catalysts to create a more environmentally friendly and efficient process. tum.deresearchgate.net

Various solid acid catalysts have been investigated, including:

Zeolites: These are promising alternatives due to their tunable acidity and shape-selective properties. tum.deresearchgate.net Y-type and BEA-type zeolites have shown activity and selectivity, with BEA-type zeolites exhibiting a higher selectivity towards 2,4'-MDA. tum.deresearchgate.net The larger pore structures of FAU and BEA type zeolites are linked to their higher activity. researchgate.net

Sulfonated Resins, Clays, and Amorphous Silica-Aluminas (ASA): These have also been explored as potential catalysts. researchgate.net

Supported Lewis Acids: Catalysts containing Hf⁴⁺ and Zn²⁺ on a silica-alumina support have demonstrated high activity and selectivity, leading to a high 4,4'-MDA to (2,2'-MDA + 2,4'-MDA) ratio. researchgate.net

SO3H-Functionalized Ionic Liquids (SFILs): These have shown excellent catalytic activity, with the strongest acid, [HSO3-bmim]CF3SO3, providing the best performance. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of methylenedianiline isomers.

| Catalyst | Support | Key Findings | Reference |

| Hf⁴⁺ and Zn²⁺ | Silica-alumina | High MDA yield and a high 4,4'–MDA/(2,2'–MDA+2,4'–MDA) isomer ratio. | researchgate.net |

| β-zeolite | - | The β-zeolite with a Si/Al ratio of 13.6 mol/mol showed the best catalytic performance among those tested. | researchgate.net |

| Y-zeolite | - | Exhibited lower catalytic activity than β-zeolites but higher selectivity to 4,4′-MDA. | researchgate.net |

| SO3H-functionalized ionic liquids | - | [HSO3-bmim]CF3SO3 showed the highest catalytic activity. | acs.org |

| Dealuminated Y-type zeolites | - | The second step of the reaction, the acid-catalyzed rearrangement of intermediates to MDA, is controlled by microkinetics. | rsc.org |

Elucidation of Reaction Mechanisms in Methylenedianiline Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of 2,4'-MDA and controlling the product distribution. datacentricse.com

Condensation and Rearrangement Pathways in Methylenedianiline Isomer Formation

The formation of MDA from aniline and formaldehyde proceeds through a two-step process:

Condensation: Aniline and formaldehyde react to form N,N'-diphenylmethylenediamine, commonly referred to as the "aminal". rsc.orgtum.de This initial step is a condensation reaction. researchgate.net

Rearrangement: The aminal undergoes an acid-catalyzed rearrangement to form the various MDA isomers. rsc.orgrsc.org This rearrangement involves the conversion of intermediate species like N-benzylanilines. rsc.org

The proposed mechanism suggests that the catalyst protonates the secondary amine of intermediates like para-aminobenzylaniline (PABA) and ortho-aminobenzylaniline (OABA). tum.de This leads to the formation of a reactive carbenium ion which then attacks the electron-rich ortho or para positions of another aniline molecule, resulting in the different MDA isomers. tum.de Quantum chemical calculations have been used to propose a detailed molecular mechanism involving eight consecutive elementary reaction steps. nih.gov

Influence of Reaction Conditions on this compound Purity and Yield

Several reaction parameters significantly impact the purity and yield of 2,4'-MDA:

Temperature: The condensation reaction typically occurs at a lower temperature (60-100 °C), while the rearrangement requires a higher temperature (100-160 °C). researchgate.netresearchgate.net Increasing the reaction temperature can also suppress the formation of by-products. researchgate.net

Aniline to Formaldehyde Ratio (A/F): While some studies suggest this ratio has a negligible influence on the final product distribution, others indicate it affects the MDA yield and isomer ratio. rsc.orgresearchgate.netrsc.org An optimized molar ratio of 3:1 (aniline to formaldehyde) has been suggested to reduce by-products. researchgate.net

Catalyst Type and Concentration: The type of acid catalyst and its concentration are critical in determining the isomer distribution. researchgate.net For instance, BEA-type zeolites have been shown to have an increased selectivity for 2,4'-MDA. tum.de

Reaction Time: The duration of the reaction also plays a role in the final product composition. researchgate.net

The table below illustrates the effect of varying reaction conditions on the selectivity of MDA isomers.

| Catalyst | Aniline/Formaldehyde Molar Ratio | Temperature (°C) | Reaction Time (hr) | 4,4'-MDA Selectivity (%) | 2,4'-MDA Selectivity (%) | Reference |

| TSZ-330HUA | N/A | 120 | 3 | 84 | 10 | google.com |

| TSZ-330HUA | N/A | 90 | 3 | 88 | 6 | google.com |

| TSZ-330HUA | N/A | 60 | 24 | 91 | 3 | google.com |

| TSZ-350HUA | N/A | 90 | 3 | 90 | 5 | google.com |

| TSZ-350HUA | N/A | 60 | 24 | 92 | 3 | google.com |

Characterization of Synthetic Intermediates and By-products Associated with Methylenedianiline Production

The synthesis of MDA inevitably leads to the formation of intermediates and by-products.

The primary intermediate in MDA synthesis is the aminal, N,N'-diphenylmethylenediamine. tum.de Other key intermediates include N-benzylanilines, such as para-aminobenzylaniline (PABA) and ortho-aminobenzylaniline (OABA). tum.dersc.org In the synthesis of methyl-4,4'-di(phenylcarbamate) from MDA and dimethyl carbonate, methyl-4-(4'-aminobenzyl)phenylcarbamate has been identified as an intermediate. researchgate.net

Common by-products include higher oligomers of MDA, often referred to as polymethylene polyphenylamines (PMPPA). google.com The formation of N-methylated MDA is a particularly undesirable by-product as it cannot be converted to MDI. tum.degoogle.com In the reaction of MDA with dimethyl carbonate, N-methylated derivatives have been identified as the main by-products. researchgate.net

Sophisticated Analytical and Structural Characterization of 2,4 Methylenedianiline

Advanced Chromatographic and Spectrometric Techniques for 2,4'-Methylenedianiline Isomer Differentiation

Modern analytical methodologies have proven indispensable for resolving the complexities of MDA isomer mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ion Mobility-Mass Spectrometry (IM-MS), and Gas Chromatography (GC) with specialized detectors offer powerful means for the separation and identification of these structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Methylenedianilines

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of primary aromatic amines, including methylenedianiline isomers. nih.gov This technique has been successfully employed to determine trace levels of these compounds in various matrices. nih.govamericanlaboratory.com In the analysis of MDA isomers, electrospray ionization (ESI) is a common technique. nih.govresearchgate.net Under ESI conditions, the 2-ring MDA isomers typically form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 199. nih.govacs.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. For the protonated 4,4'-MDA, a characteristic fragment ion is observed at m/z 106. acs.org Notably, the fragmentation patterns of 2,2'-MDA and 2,4'-MDA also show this significant fragment at m/z 106, though their stability differs. acs.org The 4,4'-MDA isomer is the most stable in the gas phase, with the [M+H]⁺ ion being the base peak in its mass spectrum. In contrast, for 2,2'-MDA and 2,4'-MDA, the fragment ion at m/z 106 is the base peak, indicating their lower stability. acs.orgacs.org The fragmentation of 4,4'-MDA requires higher collision energy, which can lead to additional fragments at m/z 165 and 180 that are not observed for the other two isomers. acs.org

Recent developments in LC-MS/MS methods have focused on achieving high sensitivity and linearity, with limits of quantification (LOQ) reaching the low nanogram per milliliter (ng/mL) range. lcms.cz These methods often utilize multiple reaction monitoring (MRM) mode for enhanced selectivity and quantitative accuracy. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Regioisomer Analysis of Methylenedianilines

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the differentiation of isobaric species, such as the regioisomers of methylenedianiline. acs.orgnih.gov This gas-phase electrophoretic separation method distinguishes ions based on their size and shape, providing an additional dimension of separation beyond mass-to-charge ratio. nih.gov By measuring the collision cross-section (CCS), which is an effective measure of the ion's size in the gas phase, IM-MS can resolve isomers that are indistinguishable by mass spectrometry alone. acs.orgnih.gov

For the 2-ring MDA isomers, IM-MS has revealed distinct conformational differences. The 4,4'-MDA isomer presents a single conformation with a CCS of 156 Ų, while the 2,2'-MDA isomer also shows a single conformation but with a smaller CCS of 140 Ų. acs.org In contrast, the 2,4'-MDA isomer exhibits two distinct conformations with CCS values of 156 Ų and 140 Ų. acs.org This indicates the presence of different protonation sites on the 2,4'-MDA molecule, including the para- and ortho-positioned amino groups, as well as potential ring protonation. acs.org

The stability of these different conformations can be probed using IM-MS/MS structural depletion studies. For instance, the primary conformation of 4,4'-MDA (156 Ų) begins to deplete at high collision energies, which is consistent with protonation at the para-amino group. acs.org The combination of IM-MS, MS/MS, and computational modeling provides a multifaceted approach to understanding the gas-phase behavior and stability of MDA isomers, which is crucial for their accurate characterization in complex mixtures. acs.orgacs.orgnih.gov

Gas Chromatography and Thermionic Detection Methodologies for Methylenedianilines

Gas chromatography (GC) is a well-established technique for the analysis of methylenedianilines, often requiring derivatization of the polar amine groups to improve chromatographic performance and prevent peak tailing. cdc.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). cdc.gov

For the specific detection of nitrogen-containing compounds like methylenedianilines, thermionic specific detectors (TSD), also known as nitrogen-phosphorus detectors (NPD), are highly effective. cdc.govepa.gov These detectors offer high specificity for nitrogen and phosphorus compounds, with a specificity of 10⁴. srigc.com While the detection limit of TSD is about ten times higher than that of electron capture detection (ECD), its selectivity makes it a valuable tool for MDA analysis, minimizing interferences from the sample matrix. cdc.gov The operating principle of TSD is based on surface ionization, where the key parameters are the work function of the thermionic emission surface, its temperature, and the composition of the surrounding gas environment. srigc.comsci-hub.ru

The combination of GC with a TSD provides a robust method for the quantitative analysis of methylenedianilines in various samples. For instance, in occupational air monitoring, a method involving collection in impingers with sulfuric acid, followed by extraction and GC/TSD analysis, has a detection limit of 2 μg/m³. nih.gov

Spectroscopic and Computational Approaches for this compound Structural Elucidation

Spectroscopic techniques, in conjunction with computational methods, provide detailed insights into the molecular structure and electronic properties of this compound and its isomers. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for structural elucidation and confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Methylenedianiline Isomer Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the vibrational modes within a molecule. In the analysis of methylenedianiline isomers, FT-IR spectroscopy, combined with computational methods like Density Functional Theory (DFT), allows for tentative vibrational assignments. nih.gov For instance, the NH₂ inversion barriers in MDA have been estimated to be around 1-5 kcal/mol. nih.gov The characteristic ring breathing mode in the Raman spectra of diphenylmethane (B89790) and its derivatives is sensitive to amino substitution, providing a way to distinguish between the isomers. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. analyzetest.com The UV-Vis spectra of materials can reveal their electronic structure and optical properties. analyzetest.com For complex organic molecules, experimental UV-Vis absorption spectra can be correlated with theoretical calculations, such as those obtained using time-dependent density functional theory (TD-DFT), to understand the electronic transitions. scielo.org.za While specific UV-Vis data for 2,4'-MDA is not detailed in the provided context, the general principles of UV-Vis spectroscopy are applicable for its characterization. libretexts.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylenedianiline Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous structural confirmation of isomers like this compound. mdpi.comresearchgate.net

The number of signals, their chemical shifts, intensity, and splitting patterns in an NMR spectrum provide a wealth of structural information. slideshare.net For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. ethz.ch

For 4,4'-Methylenedianiline (B154101), the ¹³C NMR spectrum has been reported. chemicalbook.com While specific NMR data for 2,4'-MDA is not provided in the search results, the application of these standard NMR techniques would allow for its definitive structural characterization and differentiation from its isomers.

Development of Analytical Methods for Methylenedianiline and its Metabolites in Complex Matrices

The development of sensitive and specific analytical methods is crucial for monitoring human exposure to this compound and for assessing its metabolic fate. These methods are essential for both biological monitoring of potentially exposed individuals and for evaluating environmental contamination.

Biological monitoring of exposure to methylenedianilines is typically achieved through the analysis of urine samples for the parent compound and its metabolites. Acetylation is a significant metabolic pathway for MDA in humans, leading to the formation of N-acetyl-4,4'-methylenedianiline (MAMDA) and N,N'-diacetyl-4,4'-methylenedianiline (DAMDA). Analytical procedures have been developed to quantify these various forms in urine.

A common approach involves solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix, followed by high-performance liquid chromatography (HPLC) for separation and detection. Both ultraviolet (UV) and electrochemical detectors are used, with the latter offering high sensitivity. One study found that in exposed workers, the relative concentrations of MDA and its acetylated metabolites were in the order of total MDA > MAMDA > MDA > DAMDA, with MAMDA accounting for over 50% of the total MDA, confirming that monoacetylation is a primary metabolic route.

To determine the total MDA concentration, which includes both free and conjugated forms, an alkaline hydrolysis step is typically performed on the urine sample prior to analysis. This step is necessary to release MDA from labile conjugates. It is also important to stabilize the amine compounds in the urine samples upon collection, which can be achieved by adding sulfamic acid.

Gas chromatography-mass spectrometry (GC-MS) offers another powerful technique for the determination of MDA and its acetylated metabolites in urine. A sensitive and specific GC-MS assay has been described for N-acetyl MDA. This method involves solvent extraction of the compounds along with deuterium-labeled internal standards, derivatization to their pentafluoropropyl derivatives, and subsequent analysis by capillary GC-MS. This method has confirmed that a significant proportion of MDA is excreted as the N-acetylated compound.

Table 2: Analytical Methods for Methylenedianiline and its Metabolites in Biological Samples

| Analytical Technique | Sample Preparation | Analytes Measured | Key Findings |

|---|---|---|---|

| HPLC with UV and Electrochemical Detection | Solid-Phase Extraction, Alkaline Hydrolysis (for total MDA) | MDA, N-acetyl MDA (MAMDA), N,N'-diacetyl MDA (DAMDA) | Monoacetylation is a major metabolic pathway, with MAMDA being the most abundant metabolite. |

| GC-MS | Solvent Extraction, Derivatization | N-acetyl MDA | Confirms that a significant portion of MDA is excreted in acetylated form. |

Assessing occupational exposure to airborne methylenedianiline requires robust sampling and analytical methods that can capture both vapor and aerosol phases of the compound. Several methods have been developed and validated for this purpose, often by regulatory and occupational health agencies.

A widely used method for sampling airborne MDA involves drawing a known volume of air through a filter treated with sulfuric acid. The acid serves to stabilize the amine as its non-volatile salt. Glass fiber filters are commonly used for this purpose. After sampling, the collected MDA is extracted from the filter for analysis.

For the analysis of the extracted MDA, various techniques are employed. One common method involves derivatization of the MDA to make it more suitable for analysis by gas chromatography. For instance, the heptafluorobutyric acid anhydride (HFAA) derivative of MDA can be analyzed by GC with an electron capture detector (ECD), which provides high sensitivity, allowing for the detection of very low concentrations of MDA in the air. Another derivatization strategy is acetylation with acetic anhydride, followed by analysis of the diacetamide (B36884) derivative by HPLC with UV detection.

Alternatively, direct analysis of the underivatized MDA can be performed using HPLC with either UV or electrochemical detection. The NIOSH Method 5029, for example, uses an acid-treated glass fiber filter for collection, followed by extraction with methanolic potassium hydroxide (B78521) and analysis by HPLC with both UV and electrochemical detectors in series. This dual detection provides greater reliability and a wide measurement range. The method is applicable for both time-weighted average (TWA) and short-term exposure limit (STEL) measurements.

These methods are designed to be free from interference from other compounds that may be present in the workplace atmosphere, such as other aromatic amines or components of epoxy resin systems. The validation of these methods typically includes assessments of precision, accuracy, collection efficiency, and the stability of the collected samples over time.

Table 3: Methods for Airborne Methylenedianiline Exposure Assessment

| Sampling Method | Analytical Technique | Derivatization Agent | Detection Method |

|---|---|---|---|

| Sulfuric acid-treated glass fiber filter | GC | Heptafluorobutyric acid anhydride (HFAA) | Electron Capture Detector (ECD) |

| Sulfuric acid-treated glass fiber filter | HPLC | Acetic anhydride | UV Detector |

| Sulfuric acid-treated glass fiber filter | HPLC | None | UV and Electrochemical Detectors |

Mechanistic Toxicology and Biological Interactions of 2,4 Methylenedianiline

Elucidation of Molecular and Cellular Mechanisms of Methylenedianiline Toxicity

The toxic effects of methylenedianiline are primarily attributed to its metabolic activation into reactive intermediates that can interact with cellular macromolecules. researchgate.net This activation is a critical step in initiating the cascade of events leading to cellular damage.

The toxicity of 4,4'-methylenedianiline (B154101) is linked to the formation of reactive intermediates through metabolic processes. nih.gov Enzymatic N-oxidation is a key pathway that produces these reactive species, which can then covalently bind to cellular macromolecules such as DNA, RNA, and proteins. researchgate.netnih.gov This binding is thought to be a primary mechanism of cellular injury. Another significant metabolic pathway for methylenedianiline is N-acetylation, catalyzed by N-acetyltransferase 1 (NAT1) and 2 (NAT2) in the liver. nih.gov This pathway is generally considered a detoxification route. nih.gov However, the rate of N-acetylation can influence an individual's susceptibility to methylenedianiline-induced hepatotoxicity. nih.gov Studies have shown that individuals with a rapid acetylator phenotype may experience more significant liver damage. nih.gov

| Metabolic Pathway | Key Enzymes | Resulting Species | Implication in Toxicity |

| N-oxidation | Cytochrome P-450 | Reactive intermediates | Covalent binding to macromolecules, leading to cellular damage. researchgate.netnih.gov |

| N-acetylation | N-acetyltransferase 1 (NAT1), N-acetyltransferase 2 (NAT2) | N-acetylmethylenedianiline | Generally a detoxification pathway, but rapid acetylation may increase hepatotoxicity. nih.govnih.gov |

Mitochondria appear to be an initial target of methylenedianiline-induced injury in biliary epithelial cells (BECs). tdl.org Ultrastructural changes in the mitochondria of these cells are among the early signs of toxicity. nih.govnih.gov It is hypothesized that this mitochondrial dysfunction may indirectly lead to the impairment of other cellular functions, such as glucose uptake and the maintenance of tight junction integrity. tdl.org Studies have noted that alterations in BEC mitochondrial membrane potential and cellular ATP levels precede changes in tight junction integrity and glucose absorption. tdl.org

| Cellular Effect | Observation | Timing of Onset |

| Mitochondrial Alterations | Ultrastructural changes in BEC mitochondria. nih.govnih.gov | Early event in toxicity. tdl.org |

| Cellular Energy | Altered BEC ATP levels and mitochondrial membrane potentials. tdl.org | Occurs prior to changes in tight junction integrity. tdl.org |

| Glucose Transport | Potential impairment of BEC glucose uptake. tdl.org | Appears to be a secondary effect of mitochondrial dysfunction. tdl.org |

Methylenedianiline has been shown to compromise the integrity of tight junctions in biliary epithelial cells (BECs), leading to increased paracellular permeability. nih.govnih.gov This effect is characterized by a "leaky" barrier and a decrease in the ion selectivity of the tight junctions. tdl.org In vitro studies have demonstrated that exposure to bile from methylenedianiline-treated rats can decrease the transepithelial resistance (TER) of BEC monolayers by approximately 35% and reduce their charge selectivity. nih.gov This suggests a direct impact on the function of these cellular junctions. The disruption of tight junctions is thought to contribute to the observed increases in biliary inorganic phosphate and glucose levels, which occur prior to overt BEC injury. nih.govnih.gov

| Parameter | Effect of Methylenedianiline Exposure | Significance |

| Paracellular Permeability | Increased. nih.govnih.gov | Compromises the barrier function of the biliary epithelium. |

| Transepithelial Resistance (TER) | Decreased by ~35% in vitro. nih.gov | Indicates a loss of tight junction tightness. |

| Ion Selectivity | Decreased. tdl.org | Alters the selective passage of ions across the epithelial layer. |

| Biliary Constituents | Increases in inorganic phosphate and glucose. nih.govnih.gov | Suggests leakage through compromised tight junctions. |

Isomer-Specific Modes of Action and Differential Toxicity in Biological Systems

The biological effects of methylenedianiline (MDA) are not uniform across its various isomers. The specific placement of the amino groups on the phenyl rings, which defines isomers like 2,4'-MDA and 4,4'-MDA, dictates the molecule's spatial configuration, electronic properties, and ultimately, its interaction with biological systems. This structural variation leads to differences in metabolic activation, target organ toxicity, and carcinogenic potential.

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, offers a powerful tool for elucidating the mechanisms of chemical toxicity. By comparing gene expression profiles in tissues exposed to a substance with unexposed tissues, researchers can identify the molecular pathways perturbed by the chemical.

A toxicogenomics study in mice exposed to methylenedianiline revealed an elevated expression of genes associated with several key cellular processes, including oxidative stress, cell-cycle regulation, and apoptosis. baua.de This finding suggests that MDA exposure triggers a cellular stress response and disrupts normal cell growth control, pathways that are critically linked to carcinogenesis. baua.de Such an approach could be extended to a comparative framework to assess isomer-specific effects. For instance, by comparing the transcriptomic profiles of animals exposed to 2,4'-MDA versus 4,4'-MDA, researchers could pinpoint distinct gene expression signatures. These differences would likely reflect unique metabolic pathways activated by each isomer and could explain observed variations in their toxicological profiles, such as differences in target organ specificity or carcinogenic potency.

The position of functional groups (substituents) on aromatic amines is a critical determinant of their toxicological properties. The location of the amino groups in methylenedianiline isomers influences the molecule's reactivity and its ability to be metabolized into harmful intermediates.

The toxicological action of many aromatic amines begins with metabolic activation, often through N-hydroxylation, to form reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations. The efficiency of this activation and the stability of the resulting intermediates are highly dependent on the molecule's structure.

Factors influenced by substituent positioning include:

Steric Hindrance: The spatial arrangement of the amino groups and the methylene (B1212753) bridge can create steric hindrance, which may affect the ability of metabolic enzymes to access and modify the amino groups. For example, alkyl substitution ortho to an amino function in other aromatic amines has been shown to reduce or eliminate mutagenicity, partly due to this steric effect. nih.gov

The differential stability of MDA isomers has been observed in mass spectrometry studies, which show that the 4,4'-MDA isomer is more stable than the 2,2'- or 2,4'-MDA isomers. nih.gov This inherent difference in stability could translate to differences in metabolism and toxicity.

Carcinogenesis Research and Mechanistic Hypotheses for Methylenedianilines

Methylenedianiline is recognized as a carcinogen in experimental animals, and the U.S. Environmental Protection Agency (EPA) classifies 4,4'-MDA as a probable human carcinogen (Group B2). epa.gov Research has focused on understanding the mechanisms by which MDA initiates and promotes tumor development.

The precise mechanism of MDA carcinogenicity has not been fully elucidated, and evidence suggests that multiple pathways may be involved. baua.de A significant debate revolves around whether MDA acts primarily through a genotoxic or a non-genotoxic mechanism.

Genotoxic Mechanism: This hypothesis posits that MDA or its metabolites directly damage DNA, leading to mutations and cancer. Evidence supporting this includes findings that MDA can be mutagenic in bacterial assays and is positive in several other assays for genotoxicity. nih.gov Some regulatory committees have concluded that MDA likely induces cancer via a genotoxic mechanism, implying that there may be no safe threshold of exposure. osha.govgezondheidsraad.nl

Non-Genotoxic/Secondary Genotoxicity Mechanism: This alternative view suggests that the primary carcinogenic driver is not direct DNA damage but other forms of cellular toxicity that indirectly lead to cancer. It is proposed that metabolic activation of MDA produces reactive intermediates that, rather than binding directly to DNA, cause oxidative stress and other cellular damage. baua.denih.gov This chronic damage can promote cell proliferation and create an environment conducive to the development of spontaneous mutations, ultimately leading to tumor formation. baua.de The induction of liver tumors, for example, may be linked to this pathway. nih.gov For thyroid tumors, a non-genetic mechanism may also be involved, possibly secondary to the induction of liver enzymes that alter thyroid hormone metabolism. baua.denih.gov

It is conceivable that these mechanisms are not mutually exclusive and that both direct genotoxic events and indirect toxicity contribute to MDA-induced carcinogenesis. baua.de

Long-term animal studies provide clear evidence of the carcinogenicity of methylenedianiline in rodents. nih.govcdc.gov Bioassays conducted by the National Toxicology Program (NTP) involved administering 4,4'-methylenedianiline dihydrochloride (B599025) to rats and mice in their drinking water for up to 103 weeks. osha.govnih.gov

These studies consistently identified the liver and thyroid as the primary target organs for MDA-induced cancer. nih.govosha.gov

Key Findings from Long-Term Animal Bioassays:

| Species | Strain | Target Organ(s) | Neoplastic Lesions Observed | Reference(s) |

| Rat | F344/N | Liver, Thyroid | Hepatocellular Carcinoma, Hepatocellular Adenoma, Thyroid Follicular-Cell Adenoma | osha.gov |

| Mouse | B6C3F1 | Liver, Thyroid | Hepatocellular Carcinoma, Hepatocellular Adenoma, Thyroid Follicular-Cell Adenoma | osha.govgezondheidsraad.nl |

These findings in animal models correlate with the proposed carcinogenic mechanisms. The high incidence of liver tumors is consistent with the hypothesis that MDA is metabolically activated in the liver, leading to toxic and potentially genotoxic effects. nih.gov The development of thyroid tumors supports the hypothesis of a secondary, non-genotoxic mechanism, where MDA's effects on the liver disrupt thyroid hormone homeostasis, leading to chronic stimulation and eventual tumor formation in the thyroid gland. baua.denih.gov While some shorter-term studies did not find evidence of carcinogenicity, the results of long-term bioassays suggest a risk from prolonged exposure. cdc.gov

Applications in Advanced Materials Science and Engineering for 2,4 Methylenedianiline

2,4'-Methylenedianiline as a Precursor for High-Performance Polymers

This compound is a key monomer in the production of robust polymer materials, including polyamides and polyimides. wikipedia.org Its chemical structure is fundamental to the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary precursor to polyurethane foams. wikipedia.org In lower volumes, it is employed as a hardener for epoxy resins and adhesives and is integral to the production of other high-performance polymers. wikipedia.org

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu The synthesis of polyimides from diamines like methylenedianiline is a well-established area of polymer chemistry, with various methods available to create a wide range of materials. vt.edu

The most prevalent method for synthesizing polyimides is a "two-step" process that involves a polyamic acid (PAA) precursor. vt.eduvt.edu This classical route begins with the reaction of a diamine, such as MDA, with a dianhydride in a polar aprotic solvent at ambient temperature. vt.eduvt.edu This reaction, a reversible nucleophilic substitution, forms the soluble polyamic acid intermediate. vt.edu The PAA is then converted into the final, often insoluble and infusible, polyimide through a cyclization process, which can be achieved either by thermal treatment or by chemical imidization using reagents like acetic anhydride (B1165640) and pyridine. vt.edu

An alternative is the "one-step" high-temperature solution polymerization. This technique is suitable for polyimides that remain soluble in the reaction solvent at elevated temperatures. vt.edu In this process, a stoichiometric mixture of the diamine and dianhydride monomers is heated in a high-boiling solvent to temperatures between 180°C and 220°C. vt.edu The imidization occurs rapidly, and the water generated as a byproduct is continuously removed. vt.edu

A specific example of polyimides synthesized using MDA is the PMR-type (Polymerization of Monomeric Reactants) polyimides, such as PMR-15. These materials are used in high-temperature applications like aircraft engine components. serdp-estcp.mil An improved synthesis for PMR-type polyimides involves first preparing a dimer from 5-norbornene-2,3-dicarboxylic acid and 4,4'-methylenedianiline (B154101). This dimer is then reacted with the product of 3,3',4,4'-benzophenonetetracarboxylic acid dianhydride and methylenedianiline to form a prepolymer with superior physical properties. google.com

The properties of polyimides are significantly influenced by the molecular structure of the diamine and dianhydride monomers used in their synthesis. vt.edu Minor variations in the monomer structure can lead to dramatic changes in the final polymer's characteristics, such as its glass transition temperature (Tg), thermal stability, and mechanical properties. vt.educore.ac.uk

For a polymer to be considered thermally stable, it should not decompose below 400°C and should retain its mechanical integrity at temperatures approaching its decomposition point. core.ac.uk This requires a high glass transition temperature (Tg). The thermal stability is fundamentally linked to the bond energies within the polymer chain. core.ac.uk The incorporation of aromatic and heterocyclic rings, characteristic of polyimides, contributes to their high thermal stability. core.ac.uk

The structure of the diamine component plays a crucial role in determining the polymer's properties. For instance, research on adamantane-containing polyimides showed that substituents on the diamine significantly impacted the resulting polymer's characteristics. rsc.org Polyimides derived from a diamine with two bulky methyl groups exhibited higher d-spacing, a higher Tg, and a lower coefficient of thermal expansion (CTE) compared to the unsubstituted version, which was attributed to increased chain rigidity and altered intermolecular interactions. rsc.org

In PMR-type polyimides incorporating MDA, dynamic mechanical thermal analysis (d.m.t.a.) reveals a complex relationship between structure and properties during curing. kpi.ua As the material is heated, it initially softens before staging reactions lead to chain extension and increased rigidity through imidization and crosslinking, resulting in a peak tensile modulus. kpi.ua The final glass transition temperature of the cured resin is influenced by the specific formulation, with different diamine structures leading to variations in thermal stability. kpi.ua

Table 1: Influence of Diamine Structure on Polyimide Properties

This table summarizes general structure-property relationships observed in polyimide research.

| Structural Feature in Diamine | Effect on Polymer Chain | Impact on Polyimide Properties |

| Increased Rigidity/Aromatic Content | Reduces chain flexibility and mobility. | Increases Glass Transition Temperature (Tg), enhances thermal stability, increases tensile modulus. core.ac.ukkpi.ua |

| Bulky Side Groups | Increases distance between polymer chains (d-spacing), hinders chain packing. | Can increase Tg due to restricted rotation, may lower the Coefficient of Thermal Expansion (CTE). rsc.org |

| Flexible Linkages (e.g., ether) | Increases chain flexibility. | Lowers Glass Transition Temperature (Tg), can improve processability and solubility. vt.edu |

| Isomeric Position of Amine Groups | Affects chain linearity and symmetry. | Influences packing efficiency, crystallinity, and mechanical properties. nasa.gov |

Utilization of this compound in Advanced Adhesive Formulations Research

Methylenedianiline is widely used as a curing agent, or hardener, for epoxy resins, which form the basis of many high-performance adhesives. advecton.comguidechem.com When MDA reacts with an epoxy resin, it forms a highly cross-linked, three-dimensional network that imparts excellent properties to the final adhesive. advecton.com These properties include strong adhesion to various substrates like metal and glass, high hardness, good dimensional stability, and great thermal and chemical resistance. advecton.com

Research has explored the effects of different MDA isomers on the properties of epoxy adhesives. A study comparing p,p'-MDA (4,4'-MDA), o,p'-MDA (2,4'-MDA), and m,m'-MDA (3,3'-MDA) as curing agents for Epon 828 epoxy resin revealed significant differences in their handling characteristics and final adhesive performance. nasa.gov

The MDA isomers exhibited similar initial handling characteristics, dissolving readily in the epoxy resin at 90°C to form low-viscosity solutions that did not crystallize upon cooling. nasa.gov However, their reactivity and pot life at elevated temperatures varied. Viscosity measurements showed that the p,p'-MDA formulation became unusable much faster than the o,p'-MDA and m,m'-MDA systems. nasa.gov

Mechanical testing of the cured adhesives also showed performance differences. Adhesives cured with m,m'-MDA demonstrated approximately 33% higher tensile shear strength compared to those cured with p,p'-MDA when tested on aluminum with a specific surface preparation. nasa.gov The glass transition temperatures of the cured adhesives ranged from 140 to 156°C, suggesting similar high-temperature performance up to 120°C for all tested isomers. nasa.gov

Table 2: Comparative Properties of Epoxy Adhesives Cured with MDA Isomers

Data sourced from a study on Epon 828 epoxy resin cured with stoichiometric mixtures of different MDA isomers. nasa.gov

| Property | p,p'-MDA (4,4'-) | o,p'-MDA (2,4'-) | m,m'-MDA (3,3'-) |

| Viscosity at 90°C after 1 hr (Poise) | 10 | 1.8 | 1.5 |

| Approximate Pot Life at 90°C (Hours) | 4 | > 23 | 17 |

| Glass Transition Temperature (°C) | 156 | 140 | 148 |

| Tensile Shear Strength (psi) | 3210 | Not Reported | 4270 |

Investigation of this compound in Novel Resin and Polymer Systems

Beyond its established roles in polyimides and epoxy adhesives, this compound and its isomers are investigated in the development of other novel resin and polymer systems. A significant area of research involves creating alternatives to traditional MDA-based systems to modify properties or address other concerns.

One study focused on developing novel dianilines with methyl and methoxy (B1213986) substituents as alternatives to 4,4'-MDA in thermosetting epoxy resins. researchwithrowan.com The research found that the position and type of substituent on the dianiline structure had a notable effect on the material's properties. For example, adding a methoxy group or moving the amine from the 4,4' position tended to reduce the glass transition temperature (Tg) by about 10°C. researchwithrowan.com Conversely, adding two methyl groups ortho to the amine group caused a significant 14°C increase in Tg. researchwithrowan.com This demonstrates how modifying the basic MDA structure can be used to fine-tune the thermal performance of novel epoxy systems.

MDA is also a component in other polymer chemistries. For example, it can be hydrogenated to produce 4,4'-diaminodicyclohexylmethane, another monomer used in polymer synthesis. wikipedia.org Furthermore, research has explored the in-situ chemical oxidative polymerization of 4,4'-methylenedianiline to create nanopolymers. These have been used to prepare metal-organic frameworks (MOFs) for applications such as adsorbing sulfur compounds from fuel. tandfonline.com Other novel systems include the synthesis of poly(aniline-co-melamine) nanocomposites, which have shown potential as efficient heterogeneous catalysts for green chemical processes. nih.gov These investigations highlight the versatility of the methylenedianiline structure in creating a diverse range of advanced materials with tailored functionalities.

Regulatory Science and Advanced Risk Assessment Methodologies for Methylenedianilines

Classification and Regulatory Status of Methylenedianiline Isomers in Academic Discourse

The regulatory landscape for methylenedianiline (MDA) isomers is shaped by ongoing scientific discourse regarding their potential health risks. This has led to their classification by international and national bodies, influencing handling and usage protocols.

The International Agency for Research on Cancer (IARC) has classified 4,4'-methylenedianiline (B154101) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". nih.govcdc.govepa.gov This classification is based on limited evidence of carcinogenicity in humans but sufficient evidence in animals. nih.govcdc.gov Studies in rats and mice exposed to the dihydrochloride (B599025) salt of MDA in their drinking water showed statistically significant increases in several types of tumors, including those of the liver and thyroid. epa.gov While the IARC classification specifically names the 4,4'- isomer, the toxicological profile of other isomers, including 2,4'-methylenedianiline, is often considered in the broader context of regulatory actions concerning methylenedianilines.

Within the European Union, the classification and regulation of chemical substances are primarily governed by two key regulations: REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging). hse.gov.ukcertifico.com The CLP Regulation aligns the EU system with the United Nations' Globally Harmonised System (GHS). hse.gov.uk

Under the CLP Regulation, substances are classified based on their hazardous properties. For substances with carcinogenic, mutagenic, or reprotoxic (CMR) properties, a harmonized classification may be established. 4,4'-Methylenedianiline is classified by the European Union as a carcinogen in category 1B, indicating it is "presumed to be carcinogenic to humans". gezondheidsraad.nl This classification triggers stringent regulatory requirements. The CLP framework uses specific hazard statements, precautionary statements, and signal words ("Danger" or "Warning") to communicate risks on labels and in safety data sheets. hse.gov.ukreachonline.eu

The REACH regulation aims to ensure a high level of protection for human health and the environment. hse.gov.uk It requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. For substances of very high concern (SVHC), such as those with carcinogenic properties, the authorization process under REACH may apply. This means their use may be restricted or subject to specific conditions.

Methodologies for Biological Monitoring and Exposure Assessment of Methylenedianilines

Assessing human exposure to methylenedianilines is crucial for protecting worker health. Biological monitoring and advanced exposure assessment methodologies are key tools in this effort.

Biological monitoring for MDA exposure often involves the analysis of its metabolites in urine. researchgate.net Urinary MDA has been identified as a useful biomarker for assessing exposure to diisocyanates, from which MDA can be a metabolic product. researchgate.net The analysis is typically performed by collecting urine samples at the end of a work shift. researchgate.net

Quantification of these biomarkers is commonly achieved using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This sensitive analytical technique allows for the detection and measurement of low concentrations of MDA in biological samples. Studies have shown a linear relationship between the concentration of methylene (B1212753) diphenyl diisocyanate (MDI) in the air and the concentration of MDA in the urine of exposed workers. researchgate.net In one study, the mean concentration of MDA in the urine of workers in polyurethane factories ranged from 3.01 to 3.58 µmol/mol creatinine. researchgate.net

In addition to urine, blood samples can also be analyzed for the presence of MDA to monitor internal exposure. nih.gov Research has indicated a linear relationship between MDA levels in blood and urine. nih.gov

Table 1: Biomarkers for this compound Exposure

| Biomarker | Biological Matrix | Analytical Method |

|---|---|---|

| This compound | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) |

Effective control of occupational exposure to methylenedianilines relies on accurate data collection. While air monitoring can provide information about inhalation exposure, it may underestimate total exposure by not accounting for skin absorption, which is considered a major route of occupational exposure. nih.govcdc.gov

Advanced approaches to exposure assessment, therefore, integrate both air monitoring and biological monitoring. cdc.gov This provides a more comprehensive picture of a worker's total body burden of the substance. Periodic monitoring is often required, with the frequency depending on the level of exposure. For instance, if monitoring reveals employee exposure at or above the action level but at or below the permissible exposure limits (PELs), repeat monitoring might be conducted every six months. If exposure is above the PELs, monitoring may be required every three months. ecfr.gov

The National Occupational Exposure Survey (NOES), conducted by the National Institute for Occupational Safety and Health (NIOSH), has been a source of data on potential workplace exposures to various chemicals, including 4,4'-methylenedianiline. cdc.gov

Development of Safer Chemical Alternatives and Design Principles

Given the health concerns associated with methylenedianilines, there is a growing interest in the development of safer alternatives. The principles of green chemistry and safer chemical design guide this research.

One key design principle is the modification of the chemical structure to reduce toxicity while maintaining performance. For example, introducing substituents on the aromatic ring of the aniline (B41778) molecule can lower its carcinogenic risk. researchgate.net The introduction of electron-withdrawing groups in aniline has been shown to suppress its carcinogenic properties. researchgate.net

Several commercially available alternatives for MDA have been proposed, particularly for its use in polyurethane and epoxy resin chemistry. researchgate.net Some examples include Addolink 1604, Ethacure 100, and Ethacure 300. researchgate.net Another approach involves replacing the methylene bridge (-CH2-) with other functional groups such as -C=O, -S-, -SO-, -SO2-, -C(CF3)2-, or -PO(OPh)-. researchgate.net

The development of bio-based alternatives is also a promising area of research. For instance, compounds derived from renewable resources are being explored to replace aromatic amines in polyepoxides. researchgate.net

Table 2: Examples of Potential Alternatives to Methylenedianiline

| Alternative Compound/Strategy | Rationale/Design Principle |

|---|---|

| Addolink 1604, Ethacure 100, Ethacure 300 | Commercially available alternatives with potentially lower toxicity. researchgate.net |

| Diamino Diphenyl Sulfone | Curing agent for networks with comparable properties. researchgate.net |

| 3,4'-Oxydianiline (3,4'-ODA) | A perspective substituent for MDA. researchgate.net |

| Structural modification (e.g., adding substituents to the aromatic ring) | Aims to reduce carcinogenic risk. researchgate.net |

| Replacement of the methylene bridge | Introduction of different functional groups to alter toxicological properties. researchgate.net |

Frameworks for Comparative Chemical Alternatives Assessment

Identifying and adopting safer alternatives to chemicals of concern like 2,4'-MDA is a critical goal for industry and regulators. To avoid "regrettable substitutions"—where a hazardous chemical is replaced by another that proves to be equally or more harmful—systematic evaluation processes are essential nih.gov. Several comprehensive frameworks have been developed to guide this process, most notably by the National Research Council (NRC) and the Interstate Chemicals Clearinghouse (IC2).

These frameworks provide a structured methodology for comparing potential alternatives based on a wide range of criteria, including human health hazards, ecotoxicity, exposure, performance, and economic feasibility nih.govtheic2.orgtheic2.orgineris.fr. The process is designed to be iterative and to ensure that trade-offs are explicitly considered, leading to a holistic and informed decision nih.govcleanelectronicsproduction.org.

The National Research Council (NRC) Framework

The NRC developed a multi-step framework to guide the selection of chemical alternatives nih.govineris.fr. It is designed to be a decision-making tool that evaluates substitutes based primarily on human health and ecological risks.

Key Steps in the NRC Framework:

Identify Chemical of Concern & Scoping: This initial step involves defining the problem, identifying the function of the chemical (e.g., 2,4'-MDA as a monomer or intermediate), and establishing the criteria for a "safer" alternative.

Identify Potential Alternatives: A list of potential substitutes, which can include other chemicals, material changes, or process redesigns, is generated.

Assess Physicochemical Properties, Fate, and Ecotoxicity: The intrinsic properties of the chemical of concern and its alternatives are evaluated to understand their environmental persistence, bioaccumulation potential, and toxicity to various organisms.

Assess Human Health Hazards: A comprehensive evaluation of human health endpoints is conducted, including carcinogenicity, reproductive toxicity, and sensitization.

Comparative Exposure Assessment: The potential for human and environmental exposure is compared between the incumbent chemical and the alternatives across their life cycles.

Life Cycle, Performance, and Economic Considerations: Broader impacts, including resource use, technical performance, and cost, are assessed to ensure the viability of the chosen alternative.

Compare and Rank Alternatives: The final step involves comparing the viable alternatives to select the best option and implement the substitution. nih.gov

The Interstate Chemicals Clearinghouse (IC2) Alternatives Assessment Guide

The IC2, an association of state and local governments, developed a detailed guide for alternatives assessment to create a more standardized process theic2.orgturi.org. The IC2 Guide is flexible, offering several frameworks to accommodate different contexts and user needs theic2.orgwa.gov.

Table 2: Core Modules of the IC2 Alternatives Assessment Guide This table is interactive. Users can filter by module type to see associated evaluation criteria.

| Module | Key Evaluation Criteria |

|---|---|

| Hazard Assessment | Human health effects (acute and chronic), ecotoxicity, environmental fate (persistence and bioaccumulation). |

| Exposure Assessment | Evaluation of exposure potential for workers, consumers, the public, and the environment throughout the product life cycle. |

| Performance Evaluation | Assessment of whether the alternative meets the required technical specifications and functions effectively in the specific application. |

| Cost & Availability Assessment | Analysis of the economic viability of the alternative, including raw material costs, processing changes, and market availability. |

| Life Cycle Thinking | Consideration of potential impacts and shifts in burden across all stages of the life cycle, from raw material extraction to end-of-life. |

Source: Based on the Interstate Chemicals Clearinghouse (IC2) Alternatives Assessment Guide theic2.orgcleanelectronicsproduction.org.

Applying these frameworks to 2,4'-MDA would involve a comprehensive evaluation of its hazard profile against potential substitutes. For example, alternative aromatic amines or entirely different chemical classes could be assessed. The frameworks would ensure that a substitute not only has a better toxicological profile but also performs adequately in its intended application (e.g., in the production of polymers) and does not introduce new, unforeseen risks to workers or the environment cleanelectronicsproduction.org.

常见问题

Q. How can isomer-specific toxicity differences between 2,4'- and 4,4'-methylenedianiline be systematically evaluated?

- Methodology : Use enzymatic hydrolysis (e.g., laccase-mediated degradation) to isolate isomers from polyurethane waste streams . Comparative toxicity testing in vitro (e.g., HepG2 cell viability assays) and in vivo (e.g., zebrafish embryotoxicity) paired with metabolomics identifies isomer-specific pathways .

Q. What methodologies improve the detection of low-level this compound migration from food-contact materials?

- Methodology : Simulate real-world conditions (e.g., autoclaving, irradiation) to assess migration into food simulants (e.g., ethanol/water mixtures). Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) achieves sub-ppb detection limits, while accelerated solvent extraction (ASE) optimizes recovery from laminated polymers .

Q. How do humic substances influence the bioavailability and degradation of this compound in soil?

- Methodology : Conduct batch sorption experiments with <sup>14</sup>C-labeled MDA to quantify binding to humic acids. Use sequential extraction (e.g., Tessier method) to assess mobility in soil profiles. Metagenomic analysis of soil microbiota identifies biodegradation pathways under varying redox conditions .

Q. What gaps exist in understanding the endocrine-disrupting effects of this compound?

- Methodology : Historical data suggest adrenal hypertrophy and progesterone-like effects in rabbits . Modern approaches include receptor-binding assays (e.g., ER/AR transactivation) and transcriptomic profiling (RNA-seq) in adrenal/thyroid cell lines. Dose-response studies in ovariectomized rodent models clarify endocrine disruption thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。